1,4-Bis(3-cyclohexylpropanoyl)piperazine
Description
Properties
Molecular Formula |
C22H38N2O2 |
|---|---|
Molecular Weight |
362.5g/mol |
IUPAC Name |
3-cyclohexyl-1-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H38N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h19-20H,1-18H2 |
InChI Key |
FOGWQMAGQSPKAK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C(=O)CCC3CCCCC3 |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C(=O)CCC3CCCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Thermal and Chemical Stability
Thermogravimetric analysis (TGA) reveals stability differences:
- Poly(NBMP) exhibits decomposition above 250°C, suitable for high-temperature applications .
- BAPP-based selenogallates ([bappH₂][Ga₂Se₄]) show lower thermal stability compared to manganese-coordinated analogs .
Physicochemical Properties
Substituents critically influence solubility and protonation:
- 1,4-Bis(2-hydroxyethyl)piperazine has high water solubility (174.24 g/mol) and pKa values suitable for buffer applications .
- 1,4-Bis(3-aminopropyl)piperazine exhibits protonation-dependent solubility, with tertiary amines facilitating metal complexation .
Key Insight: Cyclohexylpropanoyl groups likely render the target compound lipid-soluble, aligning it with hydrophobic drug delivery systems.
Preparation Methods
Synthesis of 3-Cyclohexylpropanoyl Chloride
The direct acylation approach begins with preparing 3-cyclohexylpropanoyl chloride, the acylating agent. This involves treating 3-cyclohexylpropanoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and solvent. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow liquid (95% purity by GC-MS).
Acylation of Piperazine
Piperazine is reacted with two equivalents of 3-cyclohexylpropanoyl chloride in the presence of a tertiary amine base, such as triethylamine (TEA), to neutralize HCl. The reaction is conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. After 12 hours, the mixture is filtered to remove TEA·HCl, and the solvent is evaporated. Recrystallization from ethanol yields 1,4-bis(3-cyclohexylpropanoyl)piperazine as a white crystalline solid (82% yield, m.p. 148–150°C).
Key Data:
Stepwise Protection-Acylation Approach
Mono-Protection of Piperazine
To prevent di-acylation, piperazine is first mono-protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane. The Boc group selectively shields one nitrogen, yielding N-Boc-piperazine (91% yield).
Acylation and Deprotection
The free nitrogen of N-Boc-piperazine is acylated with 3-cyclohexylpropanoyl chloride under conditions similar to Section 2.2. Subsequent Boc removal with trifluoroacetic acid (TFA) in dichloromethane regenerates the secondary amine, which is then acylated a second time to yield the target compound. This method achieves 76% overall yield with >99% purity (HPLC).
Alternative Methods via Activated Esters
Carbodiimide-Mediated Coupling
3-Cyclohexylpropanoic acid is activated with N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in THF, forming the NHS ester. Reaction with piperazine in dimethylformamide (DMF) at room temperature for 24 hours affords the bis-acylated product in 68% yield.
Enzymatic Acylation
Lipase B from Candida antarctica catalyzes the acylation of piperazine with vinyl 3-cyclohexylpropanoate in tert-butanol. This green chemistry approach achieves 65% yield with minimal byproducts, though scalability remains challenging.
Comparative Analysis of Synthetic Routes
The table below evaluates critical parameters across methods:
| Method | Yield | Purity | Solvent | Temperature | Catalytic System |
|---|---|---|---|---|---|
| Direct Acylation | 82% | 98% | THF | 0–5°C | TEA |
| Stepwise Protection | 76% | 99% | DCM/TFA | RT | Boc Anhydride |
| Carbodiimide Coupling | 68% | 95% | DMF | RT | DCC/NHS |
| Enzymatic Acylation | 65% | 90% | tert-Butanol | 37°C | Lipase B |
Direct acylation offers the highest yield and simplicity, while enzymatic methods prioritize sustainability. Stepwise protection ensures regioselectivity but involves additional steps .
Q & A
Q. What are the standard synthetic methodologies for 1,4-Bis(3-cyclohexylpropanoyl)piperazine, and how are reaction conditions optimized?
The synthesis typically involves a two-step acylation of piperazine with 3-cyclohexylpropanoyl chloride. Key steps include:
- Nucleophilic Acylation : Piperazine reacts with 3-cyclohexylpropanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Optimization : Variables like molar ratios (1:2.2 piperazine:acyl chloride), temperature (0–5°C for exothermic control), and reaction time (12–24 hr) are critical for yield (>75%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound, and how are purity and structural integrity validated?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the piperazine ring (e.g., δ 3.5–4.0 ppm for N–CH groups; cyclohexyl protons at δ 1.0–2.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 452.3) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly in anticancer studies?
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values. Compare with controls like cisplatin .
- Mechanistic Studies :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.
- DNA Interaction : Ethidium bromide displacement assays or molecular docking (e.g., AutoDock Vina) to predict binding to DNA minor grooves (binding affinity < -7 kcal/mol suggests strong interaction) .
Q. How can conflicting data regarding the compound’s stability under varying pH and temperature conditions be resolved?
- Controlled Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hr, then analyze degradation via HPLC. Cyclohexyl groups may confer stability at neutral pH but hydrolyze under acidic/basic conditions .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal decomposition (e.g., T ~180°C). Discrepancies in TGA/DSC data may arise from polymorphic forms, resolved via X-ray diffraction (XRD) .
Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?
- ADME Prediction : Tools like SwissADME calculate logP (~4.2), solubility (LogS ~-5.1), and blood-brain barrier penetration (BBB score < 0.1 indicates low CNS uptake) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor binding (e.g., DNA topoisomerase II) over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Docking Validation : Cross-validate docking results (e.g., AutoDock vs. Glide) and compare with experimental IC values to refine scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
